molecular formula C₃₀H₂₄N₂O₈S B030586 2',3',5'-Tri-O-benzoyl-2-thiouridine CAS No. 21052-18-6

2',3',5'-Tri-O-benzoyl-2-thiouridine

Cat. No.: B030586
CAS No.: 21052-18-6
M. Wt: 572.6 g/mol
InChI Key: ZAHOZJCQNRXDIV-VNSJUHMKSA-N
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Description

2',3',5'-Tri-O-benzoyl-2-thiouridine is a protected nucleoside derivative where the hydroxyl groups of the ribose sugar are masked with benzoyl groups. With the CAS number 21052-18-6 and a molecular formula of C30H24N2O8S, this compound serves as a critical synthetic intermediate in nucleic acid chemistry. Its primary research application is in the automated and solution-phase synthesis of oligonucleotides. The benzoyl protecting groups enhance the solubility of the nucleoside in organic solvents and are selectively removable under specific conditions, allowing for the precise construction of complex RNA and DNA analogs. Furthermore, as a 2-thiouridine analog, it is a precursor for studying specialized tRNA modifications. Naturally occurring 2-thiouridine derivatives in the anticodon of specific tRNAs are known to play a critical role in ensuring accurate codon recognition and reducing translational frameshifting errors. This compound is extensively used in academic and pharmaceutical research to explore the synthesis of nucleoside analogs with potential antitumor activity. The mechanisms of action for such analogs often involve the inhibition of DNA synthesis and the induction of apoptosis in cancerous cells. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O8S/c33-23-16-17-32(30(41)31-23)26-25(40-29(36)21-14-8-3-9-15-21)24(39-28(35)20-12-6-2-7-13-20)22(38-26)18-37-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,41)/t22-,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHOZJCQNRXDIV-VNSJUHMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=S)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=S)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550684
Record name 2-Sulfanylidene-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21052-18-6
Record name 2-Sulfanylidene-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stage 1: Silylation of 2-Thiouracil

Reagents :

  • 2-Thiouracil (24.0 g, 187.2 mmol)

  • Hexamethyldisilazane (960 mL)

  • Trimethylchlorosilane (21.60 mL, 169.70 mmol)

  • Ammonium sulfate (1.0 g, 75 mmol)

Conditions :

  • Temperature: 126°C

  • Duration: 18 hours

  • Atmosphere: Inert (nitrogen or argon)

Mechanism :
Silylation replaces labile hydroxyl protons with trimethylsilyl groups, forming 2-trimethylsilylthiouracil. Ammonium sulfate catalyzes the reaction by generating acidic protons that facilitate silane activation.

Outcome :
Quantitative conversion to the silylated intermediate, confirmed by TLC (Rf = 0.8 in ethyl acetate/petroleum ether 1:2).

Stage 2: Glycosylation with 1-O-Acetyl-2,3,5-Tri-O-benzoyl-D-ribofuranose

Reagents :

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (66 g, 207.60 mmol)

  • Tin(IV) chloride (28.80 mL, 249.6 mmol)

  • 1,2-Dichloroethane (240 mL)

Conditions :

  • Temperature: 20°C (room temperature)

  • Duration: 1 hour

  • Workup: Saturated sodium bicarbonate (1000 mL), dichloromethane extraction

Mechanism :
Tin(IV) chloride acts as a Lewis acid, coordinating to the acetyl oxygen of the ribofuranose donor. This activates the anomeric center for nucleophilic attack by the silylated 2-thiouracil, forming the β-glycosidic bond.

Purification :
Flash chromatography (ethyl acetate/petroleum ether 1:2 → 1:1) yields 65.0 g (168.2 mmol, 89%) of the title compound.

Critical Reaction Parameters

Temperature Control

  • Silylation : Prolonged heating above 130°C degrades thiouracil, necessitating precise temperature regulation at 126°C.

  • Glycosylation : Room-temperature conditions prevent epimerization at the anomeric center, ensuring β-selectivity.

Solvent Selection

  • 1,2-Dichloroethane : Preferred for its ability to dissolve both silylated nucleobases and tin(IV) chloride while minimizing side reactions.

  • Hexamethyldisilazane : Doubles as solvent and silylating agent, streamlining the first stage.

Data Tables

Table 1: Reaction Conditions and Yields

StageReagentsTemperatureDurationYield
SilylationHMDS, TMSCl, (NH₄)₂SO₄126°C18 h>99%*
GlycosylationSnCl₄, 1,2-dichloroethane20°C1 h89%

*Conversion based on TLC analysis prior to purification.

Table 2: Comparative Analysis of Thioglycosylation Methods

ParameterConventional MethodTBAI-Promoted
CatalystSnCl₄Tetrabutylammonium iodide
Solvent1,2-DichloroethaneAcetonitrile
Anomeric Selectivityβ:α > 20:1β:α > 15:1
ScalabilityDemonstrated at 100-g scaleTested at 10-g scale

Challenges and Optimization

Byproduct Formation

  • Siloxane Polymers : Generated during silylation; mitigated by slow addition of trimethylchlorosilane and rigorous anhydrous conditions.

  • Anomeric Mixtures : Controlled via low-temperature glycosylation and excess tin(IV) chloride (1.3 equiv).

Purification Strategies

  • Flash Chromatography : Essential for removing benzoylated byproducts. A gradient elution (petroleum ether → ethyl acetate) resolves the product from unreacted ribofuranose.

  • Crystallization : Ethanol/water recrystallization further enhances purity (>98% by HPLC).

Industrial Considerations

While large-scale production details remain proprietary, pilot studies indicate:

  • Batch Reactors : 500-L vessels achieve consistent yields (85–88%) with automated temperature control.

  • Cost Drivers : Tin(IV) chloride (28% of raw material costs) and benzoyl-protected ribofuranose (41%) .

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’-Tri-O-benzoyl-2-thiouridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’,3’,5’-Tri-O-benzoyl-2-thiouridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-2-thiouridine involves the inhibition of DNA synthesis. This compound integrates into the DNA strand, causing chain termination and preventing further elongation. Additionally, it induces apoptosis in cancer cells by activating specific molecular pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Antitumor Mechanism : The thio group in 2-thiouridine may enhance interactions with DNA repair enzymes or mismatch repair proteins, contributing to its apoptotic effects .
  • Synthetic Utility : Benzoyl protecting groups are preferred in solid-phase oligonucleotide synthesis due to their stability under acidic conditions (e.g., DMTr deprotection) .
  • Limitations : The lack of published biological data for 5-methoxyuridine derivatives highlights a research gap.

Biological Activity

2',3',5'-Tri-O-benzoyl-2-thiouridine (TBU) is a modified nucleoside that has gained attention for its biological activities, particularly in the context of cancer therapy. As a purine nucleoside analog, TBU mimics natural nucleosides and exhibits significant antitumor properties, especially against lymphoid malignancies. This article delves into the biological activity of TBU, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

  • Molecular Formula : C30H24N2O8S
  • Molecular Weight : 572.59 g/mol

TBU is characterized by its unique substitution pattern which enhances its biological activity compared to other nucleoside analogs. It serves as a building block in the synthesis of more complex nucleoside derivatives.

TBU primarily exerts its biological effects through the following mechanisms:

  • Inhibition of DNA Synthesis : TBU interferes with the normal DNA replication process by mimicking natural nucleosides, leading to the disruption of nucleotide incorporation into DNA strands.
  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for reducing tumor growth and proliferation.
  • Cellular Signaling Modulation : TBU influences various cellular pathways, affecting gene expression and metabolic processes.

Interaction with Biomolecules

TBU interacts with several enzymes and proteins, impacting their activity. The compound's ability to inhibit DNA polymerase is particularly noteworthy, as this enzyme is essential for DNA replication.

Cellular Effects

TBU has been shown to affect various cell types, including:

  • Lymphoid Cells : Exhibiting selective toxicity towards malignant lymphoid cells.
  • Solid Tumor Cells : Demonstrating potential efficacy in solid tumors through apoptosis induction.

Case Studies

  • Antitumor Activity in Lymphoid Malignancies :
    • A study demonstrated that TBU significantly inhibited the growth of indolent lymphoid malignancies in vitro and in vivo models. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates in malignant cells.
  • Comparative Efficacy with Other Nucleoside Analogues :
    • In comparative studies with similar compounds such as 2',3',5'-Tri-O-benzoyl-4-thiouridine and 2',3',5'-Tri-O-benzoyl-3-thiouridine, TBU showed superior potency in inhibiting DNA synthesis and inducing apoptosis.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Antitumor ActivitySignificant inhibition of lymphoid malignancies,
DNA Synthesis InhibitionEffective at disrupting nucleotide incorporation,
Apoptosis InductionInduces programmed cell death in cancer cells,
SelectivityHigher selectivity for malignant over normal cells,

Future Directions

The ongoing research into TBU's biological activity aims to further elucidate its mechanisms and enhance its therapeutic applications. Potential areas for future study include:

  • Combination Therapies : Investigating the synergistic effects of TBU with other chemotherapeutic agents.
  • Mechanistic Studies : Detailed exploration of the molecular pathways affected by TBU.
  • Clinical Trials : Initiating trials to evaluate TBU's efficacy and safety in human subjects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2',3',5'-Tri-O-benzoyl-2-thiouridine, and what critical parameters affect yield?

  • Methodological Answer : The synthesis typically involves sequential benzoylation of uridine derivatives followed by thiolation at the 2-position. Key steps include:

  • Benzoylation : Protection of hydroxyl groups (2', 3', 5') using benzoyl chloride under anhydrous conditions with a catalyst like DMAP (4-dimethylaminopyridine) .
  • Thiolation : Substitution of the 2-oxygen with sulfur using reagents such as Lawesson’s reagent or P4S10.
  • Critical Parameters : Reaction temperature (60–80°C for benzoylation), solvent choice (e.g., pyridine for acylation), and stoichiometric control to minimize side products. Yield optimization requires inert atmosphere (N2/Ar) to prevent oxidation of the thiol group .

Q. How can researchers confirm the successful synthesis and purity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR should show benzoyl carbonyl signals (~166–170 ppm) and absence of hydroxyl peaks. The 2-thio substitution is confirmed by a downfield shift of the C2 carbon compared to uridine .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) can assess purity (>95% by area normalization).
  • Mass Spectrometry : ESI-MS or MALDI-TOF should match the molecular ion ([M+H]+^+ = 579.6 g/mol for C27_{27}H22_{22}N2_2O7_7S) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for thio-nucleoside derivatives like this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
  • Isotopic Labeling : Use 34^{34}S-labeled analogs to distinguish sulfur-related signals in overlapping spectra.
  • Literature Harmonization : Reconcile discrepancies by replicating synthesis under standardized conditions (e.g., solvent purity, pH) and sharing raw data via repositories .

Q. How do benzoyl groups influence the reactivity and stability of 2-thiouridine derivatives under varying experimental conditions?

  • Methodological Answer :

  • Steric Effects : Benzoyl groups hinder nucleophilic attack at the 2'- and 3'-positions, stabilizing the compound against hydrolysis. However, prolonged exposure to basic conditions (pH > 9) may cleave the ester linkages .
  • Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, with benzoyl groups contributing to thermal resilience.
  • Reactivity in Cross-Coupling : The 2-thio group participates in palladium-catalyzed reactions (e.g., Suzuki-Miyaura), but benzoyl protection may necessitate optimized ligands (e.g., Pd(PPh3_3)4_4) .

Q. How can researchers evaluate the biological activity of this compound in nucleotide analog studies?

  • Methodological Answer :

  • Enzymatic Assays : Test inhibition of viral polymerases (e.g., HCV NS5B) using fluorescence-based assays with modified NTPs. Include controls like 2'-C-methylcytidine for comparison .
  • Cellular Uptake Studies : Use radiolabeled 3^{3}H-thiouridine derivatives to quantify permeability in Caco-2 cell monolayers.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess de-benzoylation rates via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3',5'-Tri-O-benzoyl-2-thiouridine
Reactant of Route 2
2',3',5'-Tri-O-benzoyl-2-thiouridine

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